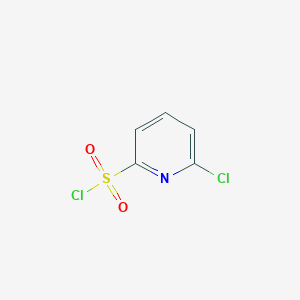

6-Chloropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXRIBIZULCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-Chloropyridine-2-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Within the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Among these, the sulfonamide functional group remains a cornerstone of therapeutic design. This guide provides an in-depth technical overview of 6-Chloropyridine-2-sulfonyl chloride, a key heterocyclic building block for the synthesis of novel sulfonamide derivatives. We will explore its fundamental properties, detail robust synthetic and derivatization protocols, and discuss its potential applications in the pursuit of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Compound Identification and Properties

Molecular Formula: C₅H₃Cl₂NO₂S[1][2]

Molecular Weight: 212.04 g/mol [1][2]

Structure:

Caption: Structure of this compound.

Physicochemical Properties:

| Property | Value | Source(s) |

| Physical State | Solid | [3] |

| Appearance | White to off-white or brown solid | [4] |

| Melting Point | 44-50 °C (for the related isomer 6-Chloropyridine-3-sulfonyl chloride) | [4] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store at -20°C, sealed, away from moisture. | [2] |

Synthesis of this compound: A Proposed Protocol

The synthesis of pyridine-2-sulfonyl chlorides can be approached through several established routes, most commonly via the oxidation of the corresponding pyridine-2-thiols or through diazotization of 2-aminopyridines followed by a Sandmeyer-type reaction with sulfur dioxide and a chloride source. Given the commercial availability of 6-chloro-2-aminopyridine, a plausible and scalable synthetic route involves its conversion to the target sulfonyl chloride.

Proposed Synthetic Pathway:

References

A Technical Guide to 6-Chloropyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles. Among the vast arsenal of chemical building blocks, heteroaryl sulfonyl chlorides stand out for their utility in constructing complex molecular architectures. 6-Chloropyridine-2-sulfonyl chloride (CAS No. 913287-21-5) is a bifunctional reagent of significant interest.[1][2] Its structure, featuring a reactive sulfonyl chloride group and a chlorinated pyridine ring, offers a versatile platform for synthesizing a diverse range of sulfonamide derivatives and other novel compounds.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity, synthesis, and applications, with a focus on leveraging its unique characteristics in the pursuit of new therapeutic agents.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in a laboratory setting. This compound is a solid compound whose key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 913287-21-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| SMILES String | C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | [1][2] |

Note: Specific data such as melting point and boiling point for this particular isomer are not consistently available in public literature; researchers should refer to the certificate of analysis provided by the supplier.

Molecular Structure and Visualization

The reactivity and utility of this compound are direct consequences of its molecular structure. The pyridine ring is substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 6-position with a chlorine atom. The electron-withdrawing nature of both the sulfonyl chloride group and the ring nitrogen atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Caption: Molecular structure of this compound.

Reactivity and Chemical Behavior

The primary locus of reactivity in this compound is the sulfonyl chloride functional group. The sulfur atom is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This creates a significant partial positive charge on the sulfur atom, making it a potent electrophile.

The most common and synthetically valuable reaction is nucleophilic substitution at the sulfur atom, where the chloride ion serves as an excellent leaving group. This reactivity allows for the facile synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.[4][5]

Key Reactions:

-

Sulfonamide Formation: Reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. This is arguably its most important application in drug discovery.

-

Sulfonate Ester Formation: Reacts with alcohols in the presence of a non-nucleophilic base to yield sulfonate esters.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 6-chloropyridine-2-sulfonic acid.[6] Therefore, reactions must be conducted under anhydrous conditions.

The chlorine atom on the pyridine ring is generally less reactive towards nucleophilic aromatic substitution than the sulfonyl chloride group. However, under specific conditions, it can also be displaced, allowing for further functionalization of the heterocyclic core.

Synthesis Overview

The synthesis of heteroaryl sulfonyl chlorides can be challenging due to the instability of the final products.[7] Common methods often involve the oxidation of corresponding thiols or sulfinates. A general approach for preparing chloropyridine sulfonyl chlorides involves the reaction of hydroxypyridine sulfonic acids with a chlorinating agent, such as a mixture of phosphorus trichloride and chlorine gas.[8] Another modern approach involves the reaction of organozinc reagents with a chlorosulfate source, which can be more amenable to sensitive substrates.[7]

Caption: Generalized synthetic pathway to this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening. The sulfonamide linkage it forms is a key structural feature in a multitude of FDA-approved drugs, including diuretics, antibiotics, and protease inhibitors.[9][10]

Causality in Drug Design:

-

Hydrogen Bond Donor/Acceptor: The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor (the N-H) and acceptor (the oxygens), enabling strong and specific interactions with biological targets like enzyme active sites.

-

Metabolic Stability: The sulfonamide moiety is generally resistant to metabolic degradation, which can improve the in-vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: By reacting this compound with different amines, researchers can systematically vary properties like lipophilicity (logP), solubility, and polar surface area (PSA) to optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

The presence of the 6-chloro substituent provides an additional vector for diversification or can be a critical element for target binding. Chlorine-containing molecules represent a significant portion of pharmaceuticals, highlighting the importance of chlorinated building blocks.[10]

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of a sulfonamide from this compound and a generic primary amine (R-NH₂). The causality for each step is explained to ensure technical accuracy and reproducibility.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

-

Reaction Setup (Anhydrous Conditions):

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equivalent).

-

Causality: The system must be kept anhydrous because this compound readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.

-

-

Dissolution:

-

Dissolve the amine in anhydrous DCM.

-

Causality: DCM is a common, relatively inert solvent for this type of reaction. Its volatility simplifies product isolation later.

-

-

Addition of Base:

-

Add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 equivalents). Cool the mixture to 0°C in an ice bath.

-

Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. The base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling controls the initial exothermic reaction.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Dropwise addition prevents a rapid temperature increase.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Causality: Monitoring provides a self-validating system, confirming the reaction is complete before proceeding to the workup, preventing unnecessary side reactions or low yields.

-

-

Aqueous Workup (Quenching and Extraction):

-

Once complete, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic byproduct (HCl) and unreacted sulfonic acid (from hydrolysis). The brine wash helps to remove water from the organic layer before drying.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water is critical before solvent evaporation to prevent the product from co-distilling or degrading.

-

-

Purification:

-

Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure sulfonamide product.

-

Causality: Purification is essential to remove unreacted reagents, byproducts, and any impurities, yielding a product suitable for biological testing.

-

Handling, Storage, and Safety

As a reactive chemical, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: The compound is harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Due to its reactivity with water, it can release toxic gas upon contact with moisture.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and heat.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a powerful and versatile building block for modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and efficient route to a vast array of sulfonamide-containing molecules. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively harness its potential to accelerate the discovery and development of novel, biologically active compounds.

References

- 1. This compound | 913287-21-5 | NLB28721 [biosynth.com]

- 2. achmem.com [achmem.com]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 6684-06-6: 2-Chloropyridine-3-sulfonyl chloride [cymitquimica.com]

- 6. synchem.de [synchem.de]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Chloropyridine-2-sulfonyl Chloride from 2,6-Dichloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2-sulfonyl chloride is a pivotal intermediate in contemporary medicinal and agrochemical research. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable chloro-substituent on the pyridine core, renders it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of a robust synthetic pathway to this compound, commencing with the commercially available precursor, 2,6-dichloropyridine. We will delve into the mechanistic underpinnings of the transformation, present a detailed, field-tested experimental protocol, and address critical aspects of process safety, characterization, and troubleshooting. The causality behind key experimental choices is emphasized to empower researchers with the knowledge to adapt and optimize the procedure for their specific applications.

Strategic Overview and Mechanistic Rationale

The direct sulfonation of 2,6-dichloropyridine is challenging due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen on the aromatic ring. Therefore, a more strategic approach involving a polarity reversal (umpolung) is required. The chosen synthetic route proceeds via a three-step sequence that leverages modern organometallic chemistry to achieve selective functionalization at the C2 position.

The core strategy involves:

-

Selective Ortho-Lithiation: Exploiting the directing and activating effect of the pyridine nitrogen, a strong organolithium base is used to selectively deprotonate the C2 position, which is more acidic than the other ring positions.

-

Sulfinate Salt Formation: The resulting organolithium intermediate, a potent nucleophile, is trapped with sulfur dioxide (SO₂) gas to form a stable lithium pyridine-2-sulfinate salt.

-

Oxidative Chlorination: The sulfinate salt is subsequently converted to the target sulfonyl chloride through oxidative chlorination using an appropriate chlorinating agent.

This sequence is efficient and provides a high degree of regiochemical control, which is paramount for the synthesis of specifically substituted pyridine derivatives.

Caption: Overall workflow for the synthesis of this compound.

Safety, Handling, and Reagent Overview

Extreme caution is mandatory for this synthesis. The procedure involves pyrophoric, toxic, and corrosive reagents. All operations must be performed in a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive compounds.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| 2,6-Dichloropyridine | 2402-78-0 | Toxic if swallowed; skin and eye irritant.[1][2][3] | Wear gloves, safety glasses, and lab coat. Avoid inhalation of dust.[1][3] |

| n-Butyllithium (n-BuLi) | 109-72-8 | Pyrophoric (ignites spontaneously in air), water-reactive, causes severe skin burns and eye damage. | Handle under an inert atmosphere (Argon or Nitrogen). Use gastight syringes for transfer. Have a Class D fire extinguisher nearby. |

| Sulfur Dioxide (SO₂) | 7446-09-5 | Toxic if inhaled, causes severe skin burns and eye damage.[4] | Use a lecture bottle with a proper regulator and a gas bubbler for trapping excess gas. Ensure adequate ventilation. |

| N-Chlorosuccinimide (NCS) | 128-09-6 | Oxidizer, causes skin and eye irritation. | Avoid contact with combustible materials. Store away from acids. |

| **Anhydrous Solvents (THF, CH₂Cl₂) ** | - | Flammable, irritants. | Use from a solvent purification system or freshly distilled. Keep away from ignition sources. |

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves are required. Ensure an eyewash station and safety shower are immediately accessible.[1][2]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale. Researchers should perform a risk assessment and adapt the procedure as needed for their specific laboratory conditions.

Equipment Setup

-

A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet.

-

An ice-water bath and a dry ice/acetone bath.

-

Gastight syringes for liquid transfers.

-

A gas dispersion tube (bubbler) for SO₂ introduction.

-

A separate flask with a sodium hydroxide solution (scrubber) to neutralize excess SO₂.

Step-by-Step Methodology

Step 1 & 2: Lithiation and Sulfinate Salt Formation

-

Preparation: Add 2,6-dichloropyridine (1.48 g, 10.0 mmol) to the reaction flask. Seal the flask and purge with argon for 15 minutes.

-

Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the mixture until all solid has dissolved.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Maintain this temperature for the entire lithiation and quenching process.

-

Causality Insight: The low temperature is critical to prevent side reactions, such as the degradation of the organolithium reagent and potential reaction at other sites on the pyridine ring. It ensures the kinetic stability of the 2-lithio intermediate.

-

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise over 20 minutes. The solution will typically turn a deep red or brown color, indicating the formation of the organolithium species.

-

Stirring: Allow the reaction to stir at -78 °C for 1 hour to ensure complete deprotonation.

-

Sulfinylation: While maintaining the temperature at -78 °C, introduce a steady but slow stream of dry sulfur dioxide (SO₂) gas below the surface of the reaction mixture via the gas dispersion tube. The SO₂ should be passed through a drying tube (e.g., filled with CaSO₄) before entering the flask.

-

Causality Insight: Introducing SO₂ sub-surface ensures efficient trapping by the nucleophilic lithiated pyridine. A rapid addition can cause localized warming and side reactions. The exotherm of the quench is significant and must be controlled.

-

-

Quenching: Continue the SO₂ addition until the deep color of the reaction mixture fades to a pale yellow or off-white slurry. This indicates the consumption of the organolithium intermediate.

-

Warming: Remove the cold bath and allow the mixture to warm to room temperature over approximately 1 hour.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator to yield the crude lithium 6-chloropyridine-2-sulfinate salt as a solid. This crude salt is used directly in the next step without further purification.

Step 3: Oxidative Chlorination to Sulfonyl Chloride

-

Redissolution: Place the flask containing the crude sulfinate salt under an argon atmosphere. Add 50 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) portion-wise over 15 minutes.

-

Causality Insight: NCS is a mild and effective chlorinating agent for converting sulfinates to sulfonyl chlorides. A portion-wise addition at 0 °C helps to control the reaction exotherm and minimize the formation of impurities.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove succinimide byproduct. Wash the filter cake with a small amount of CH₂Cl₂.

-

Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Causality Insight: The acid wash removes any remaining basic impurities, the bicarbonate wash removes unreacted acidic starting materials or byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Caption: A step-by-step summary of the experimental protocol.

Purification and Characterization

The crude product is often a brown or yellow oil/solid. Purification via flash column chromatography on silica gel is recommended.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective.

-

Caution: this compound is sensitive to moisture and can slowly hydrolyze on silica gel. The chromatography should be performed relatively quickly.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (d, 1H), δ ~7.8-8.0 (t, 1H), δ ~7.6-7.8 (d, 1H). The pyridine protons will appear as distinct doublets and a triplet, shifted downfield due to the electron-withdrawing groups. |

| ¹³C NMR (100 MHz, CDCl₃) | Expect 5 distinct aromatic carbon signals. The carbon bearing the sulfonyl chloride group (C2) and the carbon bearing the chlorine (C6) will be significantly shifted. |

| Mass Spec (EI-MS) | m/z (M⁺) calculated for C₅H₃Cl₂NO₂S: 210.93. Expect to see the molecular ion peak corresponding to this mass. |

| IR (Infrared) | Strong characteristic absorbances at ~1370-1380 cm⁻¹ and ~1170-1190 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretches of the sulfonyl chloride group. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no yield of intermediate | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. Temperature too high during lithiation. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Maintain strict temperature control at -78 °C. |

| Formation of multiple byproducts | Reaction temperature was not adequately controlled. Too rapid addition of n-BuLi or SO₂. | Improve cooling efficiency. Add reagents more slowly to dissipate heat and avoid localized concentration gradients. |

| Product decomposes during purification | Product is hydrolyzing on the silica gel column. | Deactivate the silica gel with triethylamine (e.g., 1% in the eluent). Perform chromatography quickly. Alternatively, consider short-path distillation if the product is thermally stable enough. |

| Incomplete conversion of sulfinate to sulfonyl chloride | Insufficient chlorinating agent (NCS). Inactive NCS. | Use a slight excess of fresh NCS (1.1-1.2 eq). Confirm the purity of the NCS before use. |

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is a prime example of leveraging modern synthetic methods to prepare highly functionalized heterocyclic building blocks. The described ortho-lithiation and sulfinylation pathway provides a reliable and regioselective route to this valuable intermediate. By understanding the mechanistic principles and adhering to stringent safety and handling protocols, researchers can successfully implement this synthesis to advance their discovery programs in pharmaceuticals and agrochemicals.

References

Navigating the Acquisition and Quality Control of 6-Chloropyridine-2-sulfonyl Chloride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns. 6-Chloropyridine-2-sulfonyl chloride (CAS No. 913287-21-5), a key building block in the synthesis of a variety of pharmacologically active compounds, is a reagent whose quality can significantly impact reaction outcomes, impurity profiles, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical overview of the commercial landscape for this versatile reagent, coupled with field-proven insights into its quality control, ensuring a reliable and reproducible supply for your research endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a chlorinated pyridine ring. This unique combination makes it a valuable intermediate in the synthesis of a diverse range of compounds, particularly in the development of novel therapeutics. The sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in many FDA-approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituted pyridine ring offers a handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.

The inherent reactivity of the sulfonyl chloride group, however, also presents challenges in terms of stability and handling. Pyridine-2-sulfonyl chlorides, in particular, are known to be less stable than their 3- and 4-isomers, potentially undergoing decomposition through the extrusion of sulfur dioxide.[1][2] This instability underscores the importance of sourcing high-purity material and implementing rigorous quality control measures upon receipt.

The Commercial Landscape: Selecting a Reliable Supplier

The selection of a commercial supplier for this compound should be a carefully considered process, extending beyond a simple price comparison. The following table provides a non-exhaustive list of potential suppliers. It is crucial to verify the availability and specifications directly with the supplier, as stock levels and product details can change.

| Supplier | Website | Noted Purity/Grades | Additional Information |

| Biosynth | --INVALID-LINK-- | Research Grade | Often provides detailed technical data sheets. |

| Apollo Scientific | --INVALID-LINK-- | >95% | Provides lead times for out-of-stock items.[3] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | AldrichCPR | Note: Isomer 6-chloro-pyridine-3-sulfonyl chloride is also listed, verify CAS. |

| Chem-Impex | --INVALID-LINK-- | ≥ 99% (HPLC) (for isomer) | Primarily lists the 3-sulfonyl chloride isomer, inquire for the 2-isomer.[4] |

| ChemScene | --INVALID-LINK-- | ≥97% (for isomer) | Certificate of Analysis may be available upon request.[5][6] |

A Logic-Driven Approach to Supplier Qualification

To ensure the selection of a supplier that meets the stringent requirements of pharmaceutical research and development, a systematic qualification process is recommended. The following decision-making workflow can be adapted to your specific needs.

Caption: Supplier Qualification Workflow for this compound.

A Self-Validating System: In-House Quality Control

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity. This not only confirms the supplier's specifications but also provides a baseline for the material's stability over time.

Synthesis and Potential Impurities

A plausible synthetic route to chloropyridine sulfonyl chlorides involves the chlorination and subsequent sulfonylation of a corresponding hydroxypyridine sulfonic acid precursor.[7] A general procedure may involve reacting the precursor with a mixture of phosphorus trichloride and chlorine gas.[7] Given this, potential impurities could include the starting materials, partially reacted intermediates, the corresponding sulfonic acid (from hydrolysis), and isomers. The most common impurity in sulfonyl chloride synthesis is often the corresponding sulfonic acid, formed by hydrolysis in the presence of water.[8]

Recommended Analytical Workflows

The following is a recommended workflow for the analytical characterization of this compound.

Caption: Quality Control Workflow for incoming this compound.

Detailed Experimental Protocols

-

Objective: To confirm the chemical structure and assess for the presence of proton-bearing impurities.

-

Sample Preparation: Due to the reactivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment. Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube that has been dried in an oven. The use of an internal standard with a known concentration can allow for quantitative analysis.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Chemical Shifts and Splitting Patterns: The aromatic protons on the pyridine ring should exhibit characteristic chemical shifts and coupling constants. The exact positions will depend on the solvent used.

-

Integration: The relative integration of the aromatic protons should correspond to the expected ratio. Any unexpected signals should be investigated as potential impurities. The presence of a broad singlet may indicate the presence of the corresponding sulfonic acid impurity.

-

-

Objective: To determine the purity of the compound and identify any non-volatile impurities.

-

Methodology: A reverse-phase HPLC method is generally suitable.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (A General Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid or formic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid or formic acid in acetonitrile.

-

Gradient: A typical gradient would be from 10% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Objective: To identify and quantify volatile impurities. Due to the thermal lability of some sulfonyl chlorides, derivatization may be necessary.[9]

-

Derivatization (if necessary): The sulfonyl chloride can be converted to a more stable sulfonamide by reacting with a simple amine (e.g., diethylamine) prior to injection.

-

GC Conditions (A General Starting Point):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the derivatized compound. Other peaks can be identified as impurities.

Safe Handling and Storage

Sulfonyl chlorides are reactive compounds that should be handled with care.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life. Due to its potential instability, it is advisable to store it at reduced temperatures (e.g., in a refrigerator).[1][2]

Conclusion

The successful integration of this compound into a synthetic workflow is critically dependent on the careful selection of a reliable commercial supplier and the implementation of a robust in-house quality control program. By understanding the potential challenges associated with this reagent, including its inherent instability and potential impurities, researchers can mitigate risks and ensure the integrity of their experimental outcomes. The technical guidance and analytical protocols provided herein offer a framework for the confident acquisition and utilization of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 913287-21-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Researcher's Comprehensive Guide to the Safe Handling of 6-Chloropyridine-2-sulfonyl chloride

This guide provides an in-depth analysis of the safety protocols and handling precautions for 6-Chloropyridine-2-sulfonyl chloride (CAS No. 913287-21-5). Synthesized for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical, field-proven insights. The causality behind each recommendation is explained to ensure a self-validating system of safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a highly reactive bifunctional molecule, making it a valuable building block in synthetic chemistry. However, the same reactivity that makes it useful also contributes to its significant hazard profile. Understanding its basic properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 913287-21-5 | [1] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |

| Molecular Weight | 212.04 g/mol | [2] |

| Appearance | Solid (form may vary) | [4] |

| SMILES | C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | [2] |

Hazard Identification and GHS Classification: A Critical Assessment

This compound presents severe, multifaceted hazards that demand the highest level of caution. It is classified as fatal upon skin contact or inhalation, causes severe damage to eyes, and is very toxic to aquatic life. The following table summarizes its GHS classifications, which form the basis for all handling protocols.

| Hazard Class | GHS Code | Description | Practical Implication for Researchers |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin. | Any skin contact must be treated as a medical emergency. Full barrier protection is non-negotiable. |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. | All work must be conducted in a certified chemical fume hood or glovebox. Respiratory protection is mandatory for any potential exposure outside of primary engineering controls. |

| Serious Eye Damage | H318 | Causes serious eye damage. | Risk of irreversible blindness from splashes. Standard safety glasses are insufficient; chemical goggles and a face shield are required. |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Strict prohibition of eating, drinking, or smoking in the laboratory is critical to prevent accidental ingestion. |

| Skin Irritation | H315 | Causes skin irritation. | Reinforces the need for impeccable glove technique and full skin coverage. |

| Respiratory Irritation | H335 | May cause respiratory irritation. | Further emphasizes the necessity of working within a fume hood to avoid inhaling vapors. |

| STOT (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | Chronic, low-level exposure may pose significant health risks, highlighting the importance of consistent and correct use of engineering controls and PPE. |

| Physical Hazard | H227 | Combustible liquid. | Keep away from heat, sparks, and open flames. |

| Environmental Hazard | H410 | Very toxic to aquatic life with long lasting effects. | Do not allow the product or its containers to enter drains or waterways. All waste must be collected and disposed of as hazardous chemical waste. |

Personal Protective Equipment (PPE) Protocol

The extreme toxicity of this compound necessitates a stringent, multi-layered PPE approach. The goal is to create a complete barrier between the researcher and the chemical.

-

Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated adequate airflow.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles approved under NIOSH or EN 166 standards.[5] In addition, a full-face shield is mandatory to protect against splashes that could cause irreversible eye damage (H318). Standard eyeglasses are not a substitute and offer inadequate protection.[6]

-

Skin and Body Protection:

-

Gloves: Wear appropriate protective gloves to prevent any skin exposure. Given the "Fatal in contact with skin" classification, double-gloving is strongly recommended as a best practice. Change gloves immediately if contamination is suspected and on a regular schedule (e.g., every 30-60 minutes) during prolonged handling.[6]

-

Lab Coat/Gown: A chemically resistant lab coat or gown is required. Ensure cuffs are tucked into the outer glove to create a seal.[6] For any procedure with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.

-

-

Respiratory Protection:

-

Under normal conditions within a functioning fume hood, respiratory protection may not be required.

-

For any situation where airborne concentrations may exceed exposure limits, such as cleaning up a large spill or a failure of the primary engineering control, a NIOSH-approved respirator with the appropriate chemical cartridge or a self-contained breathing apparatus (SCBA) is essential.[6] The "Fatal if inhaled" warning (H330) makes this a critical consideration.

-

Safe Handling and Storage Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following process flow diagram illustrates the key stages of handling this compound safely within a research environment.

Caption: Workflow for handling this compound.

Key Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The storage area must be locked or otherwise accessible only to authorized personnel.

-

Keep away from incompatible materials such as water, strong oxidizing agents, bases, amines, and alcohols, as the sulfonyl chloride moiety is highly reactive.[7][8][9] Reaction with water can liberate toxic gas.[8]

Emergency Procedures: A Decision-Making Framework

Immediate and correct response to an exposure or spill is critical. First aiders must protect themselves before attempting to help others. This decision tree outlines the mandatory actions for any emergency scenario.

Caption: Emergency response decision tree.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry powder.

-

Specific Hazards: The compound is combustible. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

-

Advice for Firefighters: Stay in the danger area only with a self-contained breathing apparatus (SCBA). Wear suitable protective clothing to prevent skin contact.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[10]

-

Do not allow the product to enter drains or the environment due to its high aquatic toxicity.

References

- 1. 6-CHLORO-PYRIDINE-2-SULFONYL CHLORIDE | 913287-21-5 [chemicalbook.com]

- 2. This compound | 913287-21-5 | NLB28721 [biosynth.com]

- 3. achmem.com [achmem.com]

- 4. 6-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pppmag.com [pppmag.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

Core Topic: Stability and Storage Conditions for 6-Chloropyridine-2-sulfonyl chloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Nature of 6-Chloropyridine-2-sulfonyl chloride

This compound (CAS No. 913287-21-5) is a highly reactive bifunctional molecule, prized in synthetic chemistry as a versatile intermediate.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals stems from the strategic placement of a reactive sulfonyl chloride group and a chloro-substituted pyridine ring.[2] This structure allows for sequential, selective reactions, making it a valuable building block for complex molecular architectures.

However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation. Its stability is not inherent but is a direct function of its handling and storage environment. This guide provides a detailed examination of the chemical principles governing its stability, outlines field-proven protocols for its storage, and offers a framework for its experimental stability assessment. Understanding and controlling these factors is paramount to ensuring experimental reproducibility, maximizing yield, and maintaining the integrity of drug discovery and development programs.

Section 1: The Chemical Foundation of Instability

To effectively manage this compound, one must first appreciate its inherent chemical liabilities. The molecule's reactivity is dominated by the sulfonyl chloride (-SO₂Cl) functional group. This group is a powerful electrophile, making it an excellent substrate for nucleophilic attack.

The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur center. This electron deficiency makes it highly susceptible to reaction with nucleophiles, the most ubiquitous of which is water. This reactivity is analogous to that of other acyl chlorides.[3]

Section 2: The Primary Degradation Pathway: Inevitable Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. The presence of atmospheric moisture or residual water in solvents is sufficient to initiate this rapid and irreversible reaction.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion is expelled as a leaving group.

-

Deprotonation: The resulting protonated sulfonic acid is deprotonated by another water molecule, yielding the final sulfonic acid product and hydronium chloride (hydrochloric acid).

The net result is the conversion of the highly reactive sulfonyl chloride into the corresponding, and synthetically far less active, 6-chloropyridine-2-sulfonic acid. This reaction not only consumes the starting material but also generates corrosive hydrogen chloride gas, which can further catalyze other degradation pathways or compromise equipment.[4][5] Several safety data sheets explicitly warn that the compound "reacts violently with water" or that "contact with water liberates toxic gas."[4][5]

Section 3: Authoritative Protocols for Storage and Handling

Based on its chemical reactivity, a stringent set of protocols must be followed to preserve the integrity of this compound from receipt to use. These protocols are designed around a single core principle: absolute moisture exclusion .

Recommended Storage Conditions

The consensus from safety and supplier documentation is to store the material in a cool, dry, and inert environment.[4][6]

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerate (2-8°C) or Freeze (-20°C)[2][7][8] | Reduces the kinetic rate of any potential degradation reactions, including hydrolysis and auto-decomposition. Lower temperatures also reduce the vapor pressure of any trace moisture in the container. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[4] | Displaces atmospheric moisture and oxygen, providing a dry, non-reactive environment. This is the most critical factor for long-term stability. |

| Container | Original, tightly sealed container[6] | Supplier containers are designed and tested for compatibility. A tight seal is the primary barrier against moisture ingress. Ensure threads are clean and the cap is secure. |

| Location | Cool, dry, well-ventilated, dedicated corrosives area[4][6] | Ensures separation from incompatible materials (especially bases, alcohols, and strong oxidizing agents) and provides a safe environment in case of accidental release.[4] |

Handling Workflow: A Self-Validating System

To prevent degradation during use, a systematic workflow must be employed. Each step is designed to validate the integrity of the handling process.

Caption: Workflow for handling moisture-sensitive this compound.

Section 4: Experimental Protocol for Stability Assessment

To empirically validate storage conditions or assess the remaining quality of an aged reagent, a formal stability study can be conducted. This protocol provides a self-validating framework for such an assessment.

Objective: To determine the rate of degradation of this compound under defined temperature and atmospheric conditions.

Methodology:

-

Reference Standard Preparation:

-

Use a newly opened, high-purity sample of this compound as the t=0 reference.

-

Dissolve a precisely weighed amount in an anhydrous, inert solvent (e.g., deuterated acetonitrile for NMR or HPLC-grade acetonitrile for chromatography) inside a glovebox.

-

Immediately acquire purity data via a quantitative method (qNMR or HPLC with a suitable standard). This is your baseline (100% purity).

-

-

Sample Preparation for Aging:

-

Inside a glovebox, aliquot precisely weighed amounts of the same lot of material into several inert vials (e.g., amber glass vials with PTFE-lined caps).

-

Create different study arms. For example:

-

Arm A (Ideal): Vials backfilled with Argon, sealed tightly, and stored at -20°C in the dark.

-

Arm B (Temperature Stress): Vials backfilled with Argon, sealed tightly, and stored at 25°C in the dark.

-

Arm C (Atmospheric Stress): Vials left with ambient air (do not backfill), sealed tightly, and stored at 25°C in the dark.

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each study arm.

-

Allow the vial to equilibrate to room temperature in a desiccator before opening.

-

Inside a glovebox, prepare a sample for analysis in the same manner as the t=0 reference standard.

-

Analyze using the identical qNMR or HPLC method.

-

-

Data Analysis:

-

Calculate the purity of the aged sample relative to the t=0 standard.

-

Plot purity (%) versus time (days/months) for each storage condition.

-

The slope of this line represents the degradation rate under that specific condition. The appearance of a new peak corresponding to 6-chloropyridine-2-sulfonic acid can also be monitored and quantified.

-

Conclusion

This compound is an indispensable reagent whose utility is directly tied to its purity. Its high reactivity towards water mandates a rigorous and uncompromising approach to its storage and handling. By understanding the chemical principles of its hydrolysis-driven degradation and implementing a systematic, moisture-exclusive workflow, researchers can ensure the integrity of the material. Storing the compound under an inert atmosphere at or below refrigerated temperatures, combined with careful handling in a dry environment, are the cornerstones of maintaining its stability and ensuring the success of the complex synthetic endeavors in which it is employed.

References

- 1. This compound | 913287-21-5 | NLB28721 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. reddit.com [reddit.com]

- 4. fishersci.com [fishersci.com]

- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Spectral Analysis of 6-Chloropyridine-2-sulfonyl chloride

Introduction to 6-Chloropyridine-2-sulfonyl chloride

This compound (CAS No. 913287-21-5) is a bifunctional molecule featuring a chlorinated pyridine ring and a reactive sulfonyl chloride group.[1][2] Its molecular formula is C₅H₃Cl₂NO₂S, and it has a molecular weight of approximately 212.05 g/mol .[1][2] The strategic placement of the chloro and sulfonyl chloride substituents on the pyridine ring makes it a valuable building block for introducing the 6-chloropyridin-2-ylsulfonyl moiety into larger, more complex molecules. The inherent reactivity of the sulfonyl chloride group, however, necessitates careful handling and characterization. This guide provides a predictive analysis of its spectral data to aid in its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the sulfonyl chloride group and the chlorine atom will significantly deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield).

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | J₃,₄ ≈ 8.0, J₃,₅ ≈ 1.0 |

| H-4 | 7.8 - 8.0 | Triplet (t) or Doublet of doublets (dd) | J₄,₃ ≈ 8.0, J₄,₅ ≈ 7.5 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J₅,₄ ≈ 7.5, J₅,₃ ≈ 1.0 |

Causality Behind Predictions:

-

Chemical Shifts: The sulfonyl chloride group at the C-2 position and the chlorine atom at the C-6 position both withdraw electron density from the pyridine ring, leading to the downfield chemical shifts of the ring protons. The proton adjacent to the sulfonyl chloride group (H-3) is expected to be the most deshielded.

-

Multiplicity and Coupling Constants: The observed splitting patterns arise from spin-spin coupling between adjacent protons. The expected coupling constants are typical for aromatic systems. For instance, the coupling between ortho protons (H-3 and H-4; H-4 and H-5) is significantly larger than the meta coupling (H-3 and H-5).

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical, as reactive sulfonyl chlorides can degrade in the presence of nucleophilic impurities.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to ensure quantitative signal integration if needed.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of electronegative substituents, the carbon signals will be spread over a considerable range.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

Causality Behind Predictions:

-

The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the sulfonyl chloride group (C-2) and chlorine (C-6) will be the most deshielded and appear at the lowest field.

-

The other ring carbons (C-3, C-4, and C-5) will resonate at higher fields.

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the sulfonyl chloride group and the aromatic pyridine ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1410 | Strong |

| S=O (symmetric stretch) | 1166 - 1204 | Strong |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Medium |

| C-H (aromatic stretch) | 3000 - 3100 | Medium |

| C-Cl (stretch) | 600 - 800 | Medium |

| S-Cl (stretch) | 400 - 600 | Medium |

Causality Behind Predictions:

-

Sulfonyl Chloride Group: Sulfonyl chlorides exhibit two characteristic and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[3] These are typically found in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[3]

-

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range.

-

C-Cl and S-Cl Bonds: The stretching vibrations of the C-Cl and S-Cl bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, it can be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Solution: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure solvent.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 212). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Major Fragmentation Pathways:

-

Loss of Cl: A significant fragment will likely correspond to the loss of the chlorine atom from the sulfonyl chloride group, resulting in a [M-Cl]⁺ ion (m/z ≈ 177).

-

Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (SO₂) from the molecular ion or other fragments is also plausible.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the volatility and thermal stability of the compound. Given the potential instability of sulfonyl chlorides, direct infusion or LC-MS with a soft ionization technique might be preferable.[4]

-

Ionization: Electron Ionization (EI) is a common technique that can provide detailed fragmentation patterns. For more sensitive compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationship of Spectral Data:

References

The Solubility Profile of 6-Chloropyridine-2-sulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Critical Role of Solubility in the Application of 6-Chloropyridine-2-sulfonyl Chloride

This compound is a pivotal reagent in modern organic synthesis, particularly valued as a precursor for a diverse array of sulfonamide derivatives. These sulfonamides are prominent scaffolds in the development of novel therapeutic agents and agrochemicals. The utility of this compound in these synthetic endeavors is intrinsically linked to its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring reaction homogeneity, controlling stoichiometry, and developing robust purification and scale-up strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will explore its physicochemical properties, present a qualitative assessment of its solubility in common organic solvents, and offer detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this versatile reagent.

Physicochemical Properties and Structural Considerations

To understand the solubility behavior of this compound, it is essential to first consider its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 913287-21-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Reactivity | Reacts with water and other protic solvents.[3] Moisture sensitive. | [3] |

The presence of a polar pyridine ring and a highly electrophilic sulfonyl chloride group, combined with a hydrophobic chlorosubstituent, results in a molecule with a nuanced solubility profile. The sulfonyl chloride moiety is particularly susceptible to nucleophilic attack, especially by protic solvents like water and alcohols, leading to hydrolysis into the corresponding sulfonic acid. This reactivity necessitates the use of anhydrous solvents for most applications.

Qualitative Solubility Profile

The following table provides a general guide to the expected solubility of this compound at ambient temperature. It is crucial to note that these are qualitative descriptors and should be confirmed experimentally for specific applications.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale and Causality |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Soluble to Very Soluble | The polarity of these solvents can effectively solvate the polar pyridine and sulfonyl chloride groups. Dichloromethane is a confirmed solvent for the structurally similar 3-Bromo-2-chloropyridine-5-sulfonyl chloride.[3] Acetonitrile is a common solvent for reactions involving sulfonyl chlorides.[4] |

| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These solvents are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. DMSO is often referred to as a "super solvent".[5] |

| Aprotic Non-Polar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for effective solvation by non-polar hydrocarbon solvents. |

| Protic | Water, Methanol, Ethanol | Reactive - Do Not Use | The sulfonyl chloride group will react with protic solvents, leading to decomposition of the reagent.[3] This is a critical handling and safety consideration. |

Experimental Protocols for Solubility Determination

For precise and reliable process development, experimental determination of solubility is indispensable. The following protocols are provided as self-validating systems for researchers to ascertain the solubility of this compound in their specific solvent systems.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick and efficient way to screen a range of solvents and estimate the solubility category.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a dry glass vial.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial.

-

Agitation: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

-

Visual Inspection: Observe the solution against a dark, contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid shows no apparent signs of dissolution.

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric Shake-Flask Method Workflow.

Detailed Methodology:

-

Sample Preparation: To a series of sealed vials, add an excess amount of this compound to a precisely known volume of the desired anhydrous solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least one hour. This permits the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction and Filtration: Carefully withdraw a known aliquot of the clear supernatant using a volumetric pipette. Immediately filter the solution through a chemically inert syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any microscopic, undissolved particles.

-

Solvent Evaporation: Gently evaporate the solvent from the filtered solution. This can be achieved under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the decomposition point of the compound.

-

Mass Determination: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance to determine the mass of the dissolved solid.

-

Calculation of Solubility:

-

Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility = Mass of dissolved solid / Volume of supernatant taken

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Safety and Handling Considerations

As a sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain the integrity of the reagent.

-

Moisture Sensitivity: The compound is reactive towards water and moisture.[3] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents and glassware must be used.

-

Corrosivity and Toxicity: Sulfonyl chlorides are generally corrosive and can cause severe skin burns and eye damage.[7] They are also harmful if inhaled or swallowed.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[9]

Conclusion

This compound is a valuable synthetic building block whose effective use is underpinned by a clear understanding of its solubility. While it is expected to be readily soluble in a range of common aprotic organic solvents such as dichloromethane, acetonitrile, and THF, it is reactive and incompatible with protic solvents. For applications requiring precise solubility data, the gravimetric shake-flask method detailed in this guide provides a reliable and authoritative protocol. By combining the provided qualitative guidance with rigorous experimental verification, researchers can unlock the full synthetic potential of this important reagent, paving the way for advancements in drug discovery and materials science.

References

- 1. This compound | 913287-21-5 | NLB28721 [biosynth.com]

- 2. 6-CHLORO-PYRIDINE-2-SULFONYL CHLORIDE | 913287-21-5 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 6684-06-6: 2-Chloropyridine-3-sulfonyl chloride [cymitquimica.com]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 6-Chloropyridine-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of 6-chloropyridine-2-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, offering a detailed examination of its behavior in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into the application of this versatile reagent for the synthesis of complex sulfonamides and other valuable pharmaceutical intermediates.

Introduction: The Strategic Importance of Substituted Pyridine Sulfonyl Chlorides in Drug Discovery

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, diuretic, and anticancer properties.[1] The synthesis of these vital compounds often proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] Within the vast landscape of available sulfonylating agents, heteroaromatic sulfonyl chlorides, and particularly substituted pyridine-2-sulfonyl chlorides, have emerged as reagents of significant interest.

This compound (CAS 913287-21-5) is a bifunctional reagent, possessing two distinct electrophilic sites.[3] Its strategic value lies in the tunable reactivity of these sites, allowing for sequential and selective reactions to build molecular complexity. The presence of the chlorine atom at the 6-position and the sulfonyl chloride at the 2-position of the pyridine ring creates a unique electronic environment that profoundly influences its chemical behavior and utility in the synthesis of high-value compounds.[4][5] This guide will dissect the factors contributing to its electrophilicity and provide practical guidance on its application.

Unraveling the Electrophilic Character of this compound

The reactivity of this compound is dictated by the interplay of two primary electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atoms of the pyridine ring. Understanding the relative electrophilicity of these sites is crucial for predicting and controlling reaction outcomes.

The Highly Electrophilic Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it highly susceptible to attack by nucleophiles. The pyridine ring, particularly with the influence of the 6-chloro substituent, further modulates this electrophilicity.

The electronegativity of the nitrogen atom in the pyridine ring makes the ring itself electron-deficient compared to benzene.[4] This electron deficiency is further enhanced by the inductive effect of the chlorine atom at the 6-position. Consequently, the pyridine ring acts as an electron-withdrawing group, increasing the electrophilicity of the attached sulfonyl chloride.

The Influence of the 6-Chloro Substituent: A Deeper Look

The chlorine atom at the 6-position exerts a significant influence on the reactivity of the entire molecule through both inductive and resonance effects.

-

Inductive Effect: As a halogen, chlorine is strongly electronegative and withdraws electron density from the pyridine ring through the sigma bond network. This inductive withdrawal enhances the electrophilicity of the ring carbons and, by extension, the sulfonyl chloride group.

-

Resonance Effect: While halogens can donate electron density through resonance, this effect is generally weaker than their inductive withdrawal. In the case of this compound, the inductive effect is the dominant factor in activating the molecule towards nucleophilic attack.

The net result is a highly activated sulfonyl chloride group, primed for reaction with a wide range of nucleophiles.

Computational Insights: Frontier Molecular Orbital Analysis

To provide a more quantitative understanding of electrophilicity, we can consider the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region of a molecule most likely to accept electrons from a nucleophile. In substituted chloropyridines, the distribution and energy of the LUMO are key determinants of reactivity.[6][7]

Computational studies on related chlorodiazines and chloropyridines have shown that the position of the chlorine atom and other substituents significantly impacts the LUMO energy and the location of the LUMO lobes.[6] For 2-substituted pyridines, the LUMO+1 orbital can sometimes be more relevant for predicting reactivity if the LUMO itself does not have a significant lobe on the carbon atom bearing the leaving group.[6][8]